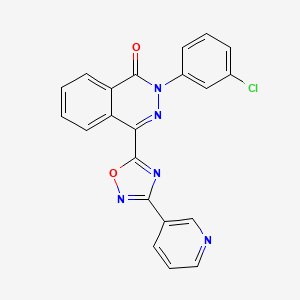
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound with potential therapeutic applications in the field of medicine. This compound has been the subject of scientific research due to its unique chemical structure and potential biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
- Some phthalazinone derivatives, including those with 1,2,4-oxadiazole groups, have been synthesized and studied for their antimicrobial properties. These compounds, characterized by techniques such as IR, NMR, and MS, have shown potential in combating microbial infections (El-hashash, El-Kady, Taha, & El-Shamy, 2012).
Synthesis and Characterization
- Research has been conducted on the synthesis and spectral characterization of phthalazinone derivatives. These studies include the preparation of 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and other related derivatives, providing a foundational understanding of their chemical properties (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Anticancer and Antimicrobial Agents
- A study on new heterocyclic compounds, including those with 1,3-oxazole and pyridyl-pyrazoline structures, revealed their potential as anticancer and antimicrobial agents. These compounds were evaluated against a panel of 60 cancer cell lines and various pathogenic strains, showing promising results (Katariya, Vennapu, & Shah, 2021).
Anti-Inflammatory Properties
- Some phthalazinone derivatives have been synthesized and tested for anti-inflammatory activities. Notable among these are compounds with 1,3,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- structures, some of which showed activity comparable to indomethacin, a known anti-inflammatory drug (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Molecular Structure Studies
- Research on the synthesis, characterization, and structural analysis of various 1,3,4-oxadiazole derivatives, including those with chlorophenyl and pyridyl groups, has been conducted. These studies often utilize X-ray diffraction and DFT structures to understand the molecular configurations of these compounds (Şahin, Özkan, Köksal, & Işık, 2012).
Molluscicidal Activity
- Certain 1,3,4-triaryl-5-chloropyrazole and pyrazolylphthalazine derivatives have been synthesized and evaluated for their molluscicidal activity against Biomphalaria alexandrina snails, demonstrating the potential use of these compounds in controlling snail populations (Abdelrazek, Michael, & Mohamed, 2006).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of substituted 1,3,4-oxadiazoles, which includes the cyclization of various acids and aryl hydrazines, has been explored. This method offers a more efficient and environmentally friendly approach to producing these compounds (Wang, Liu, & Li, 2006).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN5O2/c22-14-6-3-7-15(11-14)27-21(28)17-9-2-1-8-16(17)18(25-27)20-24-19(26-29-20)13-5-4-10-23-12-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIYKSWMMAELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)

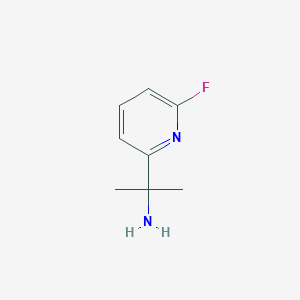
![4-[[1-(5-Chloropyridin-2-yl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2597702.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)
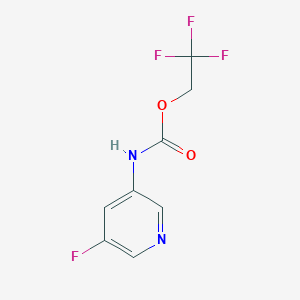
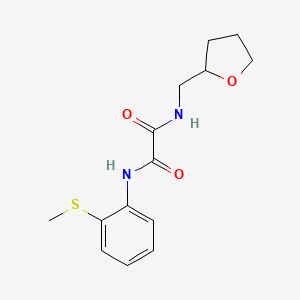


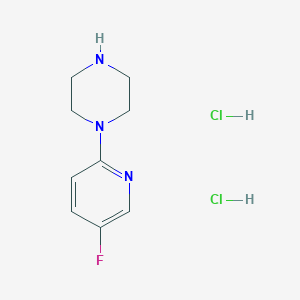
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2597712.png)

![(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2597717.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2597720.png)